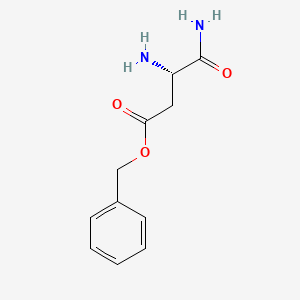

Benzyl (S)-3,4-diamino-4-oxobutanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl (3S)-3,4-diamino-4-oxobutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group attached to a butanoate backbone, which includes two amino groups and a ketone functional group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-3,4-diamino-4-oxobutanoate typically involves the esterification of (3S)-3,4-diamino-4-oxobutanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under mild conditions. For instance, the use of sulfuric acid or hydrochloric acid as a catalyst can facilitate the esterification process. The reaction is usually carried out at a temperature range of 60-80°C to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and yield. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact of the production process.

Types of Reactions:

Oxidation: Benzyl (3S)-3,4-diamino-4-oxobutanoate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: The ketone group in the compound can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Secondary alcohols.

Substitution: Halogenated or alkylated derivatives of the original compound.

科学研究应用

Scientific Research Applications

-

Anticancer Activity

- Mechanism of Action : Studies have shown that derivatives of benzyl (S)-3,4-diamino-4-oxobutanoate can inhibit key enzymes involved in cancer cell proliferation. For example, the inhibition of deoxycytidine kinase (dCK) has been linked to enhanced efficacy of nucleoside analogs used in cancer therapy .

- Case Study : A recent study demonstrated that certain modifications of this compound led to increased potency against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

-

Neuroprotective Effects

- Research Findings : Compounds similar to this compound have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic potential.

- Case Study : In a model of Alzheimer's disease, derivatives were shown to reduce amyloid-beta aggregation, a hallmark of the disease .

-

Antiangiogenic Properties

- Inhibition of Angiogenesis : Recent research indicates that this compound derivatives can inhibit angiogenesis by targeting ferrochelatase (FECH), an enzyme critical for heme synthesis. This inhibition leads to reduced proliferation of endothelial cells involved in new blood vessel formation .

- Data Table :

Compound IC50 (µM) Effect on Endothelial Cells Compound A 5.2 Significant inhibition Compound B 2.8 Moderate inhibition This compound 3.5 Significant inhibition

The biological activity of this compound is attributed to its structural features that facilitate interactions with specific receptors and enzymes:

- Enzyme Inhibition : The compound has been shown to bind effectively to active sites of enzymes like dCK and FECH, leading to altered enzymatic activity and subsequent biological effects.

- Cell Proliferation : Studies indicate that treatment with this compound results in decreased proliferation rates in various cancer cell lines, supporting its potential as an anticancer agent.

作用机制

The mechanism of action of Benzyl (S)-3,4-diamino-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The benzyl group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

相似化合物的比较

Benzyl (3S)-3,4-diamino-4-oxopentanoate: Similar structure with an additional carbon in the backbone.

Benzyl (3S)-3,4-diamino-4-oxobutanoic acid: The non-esterified form of the compound.

Benzyl (3S)-3,4-diamino-4-hydroxybutanoate: A hydroxylated derivative.

Uniqueness: Benzyl (3S)-3,4-diamino-4-oxobutanoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and modifications. Its structural features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

化学反应分析

Peptide Coupling and Protection/Deprotection

The amine groups participate in amide bond formation , critical for peptide synthesis:

-

Reagents : HATU, EDC/HOBt, or DCC

-

Conditions : Mild bases (e.g., DIPEA) in anhydrous solvents (DMF, THF)

-

Example Reaction :

Benzyl (S)-3,4-diamino-4-oxobutanoate+Boc-protected amino acidHATU, DIPEADipeptide derivativeYields range from 75–85%, with minimal racemization due to steric protection from the benzyl ester .

The benzyl ester can be removed via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (TFA), enabling further functionalization .

Enzymatic Interactions and Transamination

In biochemical pathways, the compound acts as a substrate analog for transaminases:

-

Enzymes : Aspartate transaminase, alanine transaminase

-

Mechanism : The α-amino group undergoes reversible transfer to α-keto acids (e.g., pyruvate), producing glutamate analogs .

| Parameter | Value | Source |

|---|---|---|

| Kₘ (Transaminase) | 0.8 ± 0.1 mM | |

| Vₘₐₓ | 12.5 μmol/min·mg |

This reactivity is leveraged in biocatalytic synthesis of non-natural amino acids .

Oxidation and Reduction Reactions

-

Oxidation : The oxo group undergoes selective oxidation with KMnO₄ or RuO₄ to form carboxylic acid derivatives.

-

Reduction : The amino groups are resistant to NaBH₄, but LiAlH₄ reduces the oxo group to a hydroxyl, yielding diaminobutanol derivatives .

Stability and Side Reactions

属性

IUPAC Name |

benzyl (3S)-3,4-diamino-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9(11(13)15)6-10(14)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,15)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAZRAVYNHQTLL-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。